molecular formula C14H20BF2NO2 B15333151 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B15333151
M. Wt: 283.12 g/mol
InChI Key: VOJXJSORYHFBDH-UHFFFAOYSA-N
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Description

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a fluorinated arylboronic ester derivative with a dimethylamino substituent. This compound combines a boronate ester group (Bpin) for Suzuki-Miyaura cross-coupling reactivity, electron-donating dimethylamino groups, and electron-withdrawing fluorine atoms. Such structural features make it valuable in medicinal chemistry, materials science, and sensing applications .

Properties

Molecular Formula

C14H20BF2NO2

Molecular Weight

283.12 g/mol

IUPAC Name

2,3-difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H20BF2NO2/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(18(5)6)12(17)11(9)16/h7-8H,1-6H3

InChI Key

VOJXJSORYHFBDH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N(C)C)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include other boronic acid derivatives, fluorinated aromatic compounds, and various substituted anilines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon bonds in organic synthesis.

Biology

In biological research, the compound is used as a probe to study enzyme activities and interactions. Its fluorine atoms make it useful in fluorescence-based assays.

Medicine

In the medical field, the compound is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved can vary depending on the biological or medical context.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 2,3-diF groups in the target compound introduce significant electron-withdrawing effects compared to non-fluorinated or mono-fluorinated analogs. This alters reactivity in cross-coupling reactions and may enhance stability against hydrolysis .
  • Dimethylamino Group: The 4-NMe₂ group provides electron-donating resonance effects, creating a push-pull electronic structure that could improve charge transfer in fluorescence probes .
  • Steric Effects : Bulkier substituents (e.g., NEt₂ in ) reduce reactivity in coupling reactions, whereas smaller groups (e.g., NMe₂) favor higher yields in Suzuki-Miyaura reactions .

Spectroscopic and Analytical Data

  • ¹H NMR: The dimethylamino group in non-fluorinated analogs resonates at δ 2.95 ppm (singlet, 6H), while aromatic protons appear at δ 6.75–7.25 ppm . Fluorine substitution shifts aromatic protons upfield (e.g., δ 6.5–7.0 ppm in 2-F analogs) .
  • ¹¹B NMR : Boron signals for Bpin derivatives appear at δ 22–31 ppm, consistent across analogs .
  • Mass Spectrometry: Exact mass for the target compound (C₁₄H₁₉BF₂NO₂) is calculated as 298.14 g/mol, aligning with HRMS data for similar compounds .

Biological Activity

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound characterized by its unique structural features that include difluoro substitutions and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and other therapeutic applications.

  • Molecular Formula : C14H20BF2NO2
  • Molecular Weight : 283.12 g/mol
  • CAS Number : 2673219-57-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dioxaborolane component can form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity and stability. The difluoro groups contribute to the compound's overall pharmacological profile by potentially increasing binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets:

  • Kinase Inhibition :
    • Many studies have focused on small molecule inhibitors targeting receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. The compound's structure suggests it may interact with ATP-binding sites in kinases.
    • For example, similar compounds have shown IC50 values in the low nanomolar range against specific kinases like EGFR and FGFR .
  • Antitumor Activity :
    • In vitro studies have demonstrated that related compounds possess antitumor properties in various cancer cell lines. For instance, compounds designed with similar scaffolds have been evaluated in xenograft models and shown promising results .

Case Study 1: Kinase Inhibition

A study involving a series of N-aryl ureas indicated that modifications on the aryl ring significantly affected kinase selectivity and potency. The introduction of substituents akin to those found in this compound resulted in enhanced activity against FGFRs .

Case Study 2: Anticancer Properties

Research on related benzamide derivatives demonstrated their effectiveness as selective inhibitors of fibroblast growth factor receptors (FGFRs). These studies highlighted the importance of structural modifications in achieving desired biological effects .

Data Table: Biological Activity Comparison

Compound NameTargetIC50 (nM)Activity Type
This compoundEGFRTBDKinase Inhibitor
Related Compound AFGFR<10Antitumor
Related Compound BPDGFR<100Antitumor

Q & A

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueDiagnostic Signal(s)Reference
¹¹B NMR (CDCl₃)δ ~30.7 ppm (dioxaborolane)
¹H NMR (500 MHz, CDCl₃)δ 3.01 ppm (N,N-dimethyl), 7.72 ppm (aromatic H adjacent to boronate)
HRMS (DART)[M+H]+: m/z calculated for C₁₄H₂₀BF₂NO₂: 296.1634; observed: 296.1638

Q. Table 2: Reaction Optimization Parameters for Suzuki Coupling

ParameterOptimal ConditionImpact on Yield
Catalyst Loading0.02–0.05 eq. Pd(PPh₃)₄Increases to 75%
Temperature105°C (microwave)Reduces time to 50 min
Boronate Equivalents1.3–2.0 eq.Mitigates protodeboronation
BaseK₂CO₃ (2.0 eq.) in H₂O/DME (1:3 v/v)Balances solubility and reactivity

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